molecular formula C24H27N3O B15477380 Phenol, 2-(2H-naphtho(1,2-d)triazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- CAS No. 27876-55-7

Phenol, 2-(2H-naphtho(1,2-d)triazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B15477380
CAS No.: 27876-55-7
M. Wt: 373.5 g/mol
InChI Key: UOKZARWWJQCFNB-UHFFFAOYSA-N
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Description

This compound, commonly referred to as UV-329 (CAS 3147-75-9), is a benzotriazole-based ultraviolet (UV) absorber. Its structure features a naphtho[1,2-d]triazole moiety linked to a phenolic ring substituted with a branched alkyl chain (1,1,3,3-tetramethylbutyl, also known as tert-octyl) at the para position. The tert-octyl group enhances hydrophobicity, making it suitable for polymers like polyolefins and coatings, where it stabilizes materials against UV degradation by absorbing UV-B (280–320 nm) and UV-A (320–400 nm) radiation .

Synthesis of UV-329 typically involves coupling 2-nitro-4-tert-octylphenol with o-phenylenediamine, followed by cyclization under reductive conditions, achieving yields of ~97% . Its molecular weight is 393.5 g/mol, with a melting point of 103–108°C and low water solubility (<0.01 mg/L at 25°C) due to the bulky alkyl substituent.

Properties

CAS No.

27876-55-7

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

IUPAC Name

2-benzo[e]benzotriazol-2-yl-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C24H27N3O/c1-23(2,3)15-24(4,5)17-11-13-21(28)20(14-17)27-25-19-12-10-16-8-6-7-9-18(16)22(19)26-27/h6-14,28H,15H2,1-5H3

InChI Key

UOKZARWWJQCFNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC4=CC=CC=C4C3=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name (CAS) Substituents Molecular Weight (g/mol) UV λmax (nm) Applications
UV-329 (3147-75-9) 4-(1,1,3,3-tetramethylbutyl), 2-naphtho[1,2-d]triazol-2-yl 393.5 300–370 Polymers, coatings
CAS 28122-40-9 2,4-bis(tert-butyl), 6-naphtho[1,2-d]triazol-2-yl 395.6 290–360 Polypropylene, adhesives
CAS 25973-55-1 2-(benzotriazol-2-yl)-4,6-di-tert-pentyl 452.7 310–380 Automotive coatings, films
Sodium 4-(naphtho[1,2-d]triazol-2-yl)stilbene-2-sulfonate (6416-68-8) Sulfonated stilbene-naphthotriazole complex 473.4 340–420 (fluorescence) Textile brightening agents

Key Observations :

  • Alkyl Chain Impact: Longer or branched alkyl chains (e.g., tert-octyl in UV-329) improve compatibility with nonpolar polymers but reduce solubility in polar solvents. The di-tert-pentyl substituent in CAS 25973-55-1 further enhances thermal stability .
  • Sulfonate Functionalization : The sulfonated derivative (6416-68-8) exhibits water solubility and fluorescence, shifting its application to textile brightening rather than UV stabilization .

Performance in UV Absorption

  • UV-329: Broad absorption in UV-A/UV-B regions, with high photostability due to intramolecular hydrogen bonding between the phenolic -OH and triazole nitrogen .
  • CAS 28122-40-9 : Slightly narrower absorption range (290–360 nm) due to steric hindrance from dual tert-butyl groups, reducing efficacy in UV-A stabilization .
  • Sulfonated Analogues (e.g., 6416-68-8) : Absorb at higher wavelengths (340–420 nm) but function primarily as fluorescent brighteners rather than UV stabilizers .

Industrial and Regulatory Considerations

  • Production Scale : UV-329 is produced at significant tonnage under REACH regulations (CAS 73936-91-1 in refers to a structurally similar benzotriazole derivative), indicating its industrial importance .
  • Regulatory Status : Sulfonated derivatives like 6416-68-8 face stricter wastewater discharge regulations due to their environmental persistence .

Q & A

(Basic) What are the recommended synthetic routes for Phenol, 2-(2H-naphtho[1,2-d]triazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-, and what critical parameters influence yield and purity?

The compound is synthesized via multi-step reactions involving phenolic intermediates and triazole-forming reagents. Key steps include:

  • Coupling reactions : Substituted phenols are reacted with triazole precursors (e.g., benzotriazole derivatives) under acidic or basic conditions .
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is critical for isolating high-purity products .
  • Catalysts : Transition metals (e.g., Cu(I)) or organocatalysts may accelerate triazole ring formation .
    Critical parameters :
  • Temperature control (60–100°C) to avoid side reactions.
  • Stoichiometric ratios of reactants (e.g., phenol:triazole precursor = 1:1.2) to maximize yield.
  • Moisture-sensitive steps require anhydrous solvents (e.g., THF) .

(Advanced) How can researchers resolve contradictions in reported UV absorption maxima for this compound across different studies?

Discrepancies in UV data (e.g., λmax values) arise from:

  • Solvent polarity : Polar solvents (e.g., ethanol) may redshift absorption due to solvatochromic effects .
  • Concentration effects : Aggregation at high concentrations alters spectral profiles. Dilute solutions (<10<sup>−5</sup> M) are recommended for accurate measurements .
  • Instrument calibration : Regular calibration using standard references (e.g., holmium oxide filters) ensures reproducibility .
    Methodological resolution :
  • Conduct UV/Vis studies in multiple solvents (e.g., cyclohexane, acetonitrile) and compare with computational TD-DFT predictions .

(Basic) What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substitution patterns (e.g., tert-octyl group at C4, triazole at C2) via chemical shifts (δ 1.2–1.4 ppm for methyl groups, δ 8.0–8.5 ppm for aromatic protons) .
  • FT-IR : Identifies key functional groups (e.g., O–H stretch at 3200–3400 cm<sup>−1</sup>, triazole C=N at 1500–1600 cm<sup>−1</sup>) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 559.7834 for C38H45N3O) .

(Advanced) What experimental designs are optimal for studying the photostabilization mechanisms of this compound in polymer matrices?

Adopt a split-plot design with:

  • Main plots : Polymer type (e.g., polyethylene, polypropylene).
  • Subplots : Compound concentration (0.1–1.0 wt%).
  • Sub-subplots : UV exposure duration (0–1000 hours) .
    Metrics :
  • Yellowness index (ASTM D1925) to quantify UV-induced degradation.
  • FT-IR analysis of carbonyl index (1710 cm<sup>−1</sup>) to track oxidation .

(Basic) What are the key solubility and stability considerations when handling this compound in laboratory settings?

  • Solubility : Highly soluble in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene) . Limited solubility in water (<0.01 mg/L) necessitates organic media for reactions .
  • Stability :
    • Store under inert atmosphere (N2) at 4°C to prevent oxidation.
    • Avoid prolonged light exposure; use amber glassware .

(Advanced) How does the substitution pattern on the triazole ring influence the compound's antioxidant efficacy, and what methodologies quantify this relationship?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2) enhance radical scavenging by stabilizing triazole anion intermediates .
  • Quantitative methods :
    • DPPH assay : Measures IC50 values for radical quenching.
    • Computational docking : Predicts binding affinity to reactive oxygen species (ROS) using software like AutoDock Vina .

(Basic) What are the primary applications of this compound in materials science, and how are its properties tailored for these uses?

  • UV stabilization : The naphthotriazole moiety absorbs UVB/UVA radiation (290–400 nm), protecting polymers from degradation .
  • Tailoring properties :
    • Alkyl groups (e.g., tetramethylbutyl) enhance compatibility with hydrophobic matrices .
    • Triazole conjugation improves thermal stability (decomposition >250°C) .

(Advanced) What computational approaches are employed to predict the environmental fate of this compound, and how do they align with empirical data?

  • QSAR models : Predict log Kow (e.g., 8.2) and biodegradation half-life (>60 days) .
  • Molecular dynamics simulations : Assess adsorption to soil organic matter (e.g., humic acids) .
    Validation : Compare with empirical data from HPLC-MS analysis of soil/water samples .

(Basic) What are the recommended protocols for verifying the purity of this compound post-synthesis?

  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >98% purity .
  • Melting point : Sharp range (e.g., 145–147°C) indicates homogeneity .

(Advanced) How do synergistic effects with co-additives enhance the photostabilizing performance of this compound, and what experimental frameworks best capture these interactions?

  • Synergistic pairs : Combine with hindered amine light stabilizers (HALS) to quench radicals and absorb UV .
  • DOE (Design of Experiments) :
    • Factors : Additive ratio, polymer thickness.
    • Response surface methodology optimizes performance metrics (e.g., yellowness index) .

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